molecular formula C7H14N2O B111767 (R)-N-(Piperidin-3-yl)acetamide CAS No. 1286317-53-0

(R)-N-(Piperidin-3-yl)acetamide

Cat. No.: B111767
CAS No.: 1286317-53-0
M. Wt: 142.2 g/mol
InChI Key: BCXSCZDWARFWAW-SSDOTTSWSA-N
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Description

(R)-N-(Piperidin-3-yl)acetamide (CAS 1286317-53-0) is a chiral acetamide derivative featuring a piperidine ring, a privileged scaffold in medicinal chemistry . This (R)-configured enantiomer is a high-value building block for organic synthesis and pharmaceutical research. The piperidine nucleus is a fundamental structure in drug development, integral to more than twenty classes of therapeutics, including anticancer, antiviral, antimicrobial, antifungal, antihypertensive, analgesic, and anti-Alzheimer agents . This compound serves as a key chiral intermediate and precursor in the synthesis of more complex molecules. Its structure, characterized by a piperidine ring substituted at the 3-position with an acetamide group, also allows it to function as a ligand in catalytic reactions . The specific spatial arrangement of the (R)-enantiomer is a critical feature, as different enantiomers can exhibit distinct pharmacological activities and receptor binding affinities . Research into piperidine-based acetamides explores their potential to interact with neurotransmitter systems and modulate biological pathways associated with pain and inflammation . Furthermore, related acetamide compounds have shown promise as cholinesterase inhibitors, suggesting potential applications in research related to Alzheimer's disease . Key Specifications: CAS Number: 1286317-53-0 Molecular Formula: C 7 H 14 N 2 O Molecular Weight: 142.20 g/mol This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSCZDWARFWAW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R N Piperidin 3 Yl Acetamide and Analogues

Established Synthetic Routes

Established methods for synthesizing (R)-N-(Piperidin-3-yl)acetamide primarily rely on the functionalization of a pre-existing chiral piperidine (B6355638) core. These routes are often characterized by their reliability and scalability.

Amidation Reactions

The most direct and common method for the synthesis of this compound is the amidation of (R)-piperidin-3-amine or its N-protected derivatives. This reaction involves the formation of an amide bond between the 3-amino group of the piperidine ring and an acetylating agent. Standard amide coupling conditions are typically employed to achieve this transformation. nih.gov

The reaction generally proceeds by nucleophilic acyl substitution, where the amine nitrogen of the piperidine attacks the electrophilic carbonyl carbon of the acetylating agent. The use of an N-protected piperidine, such as with a tert-butoxycarbonyl (Boc) group, is common to prevent side reactions at the piperidine ring nitrogen. nih.gov Following the amidation, the protecting group can be removed under acidic conditions to yield the final product.

Key Starting Materials and Precursors

The critical precursor for this synthetic approach is the chiral amine, (R)-3-aminopiperidine or its protected form, (R)-3-amino-1-Boc-piperidine. beilstein-journals.org The synthesis of this key intermediate is a major focus, with several strategies available:

From Chiral Pool Starting Materials: Enantiomerically pure (R)-3-aminopiperidine can be prepared from readily available chiral molecules. For instance, D-glutamic acid can be converted to (R)-3-aminopiperidine hydrochloride through a multi-step sequence involving esterification, Boc protection, reduction, hydroxyl activation, cyclization, and deprotection. google.com Another route starts from (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine), which undergoes esterification, cyclization to form (R)-3-aminopiperidin-2-one, and subsequent reduction. google.com

Resolution of Racemates: Racemic 3-aminopiperidine can be resolved using chiral acids, such as D-mandelic acid, to selectively crystallize the desired (R)-enantiomer salt. patsnap.com

Asymmetric Synthesis: Modern approaches involve the asymmetric synthesis of the chiral amine precursor. One notable method is the enzymatic transamination of a prochiral ketone, 1-Boc-3-piperidone, using ω-transaminases to produce (R)-3-amino-1-Boc-piperidine with high optical purity. beilstein-journals.orggoogle.com

Common acetylating agents for the amidation step include acetic anhydride (B1165640) and acetyl chloride.

Reaction Conditions and Optimization

The amidation reaction is typically carried out under mild conditions. The choice of solvent, base, and temperature can be optimized to maximize yield and purity.

For the acylation of N-Boc-(R)-3-aminopiperidine, the reaction can be performed in a suitable organic solvent. The subsequent deprotection of the Boc group is often achieved using a solution of hydrochloric acid in an alcohol like ethanol (B145695) or in a solvent like methyl tert-butyl ether. beilstein-journals.orggoogle.com For example, dissolving (R)-1-Boc-3-aminopiperidine in ethanol and adding a solution of acetyl chloride in ethanol at 0 °C, followed by stirring at room temperature, leads to the formation of the dihydrochloride (B599025) salt of the product as a white precipitate. beilstein-journals.org

PrecursorReagent 1Reagent 2/SolventKey StepProductReference
(R)-1-Boc-3-aminopiperidineAcetyl chlorideEthanolAcylation & Deprotection(R)-3-aminopiperidine dihydrochloride beilstein-journals.org
(R)-3-aminopiperidin-2-one hydrochlorideLithium aluminum hydrideTetrahydrofuran (THF)Reduction(R)-3-aminopiperidine google.com
Racemic 3-piperidine amideD-mandelic acidIsopropanol/Methyl tert-butyl etherResolution(R)-3-piperidine amide D-mandelic acid salt patsnap.com

Stereoselective Synthesis Approaches

Stereoselective methods aim to create the chiral center at the C3 position of the piperidine ring with high enantiomeric or diastereomeric control, offering more elegant and efficient pathways to the target molecule.

Asymmetric Synthetic Strategies

Asymmetric synthesis provides a direct route to enantiomerically enriched piperidine derivatives, often avoiding the need for chiral resolution.

Enzymatic Reactions: As highlighted previously, the use of ω-transaminases for the asymmetric amination of 1-Boc-3-piperidone is a powerful strategy. beilstein-journals.orggoogle.com This biocatalytic approach offers high enantioselectivity (ee >99%) and operates under mild, environmentally friendly conditions. google.com Similarly, asymmetric reduction of 1-tert-butoxycarbonyl-3-piperidone using yeast strains like Pichia sp. can yield (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine, a precursor that can be converted to the desired amine. google.com

Catalytic Asymmetric Reactions: A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines from pyridine (B92270) precursors and boronic acids in high yield and excellent enantioselectivity. nih.govacs.org Subsequent reduction of the tetrahydropyridine (B1245486) provides access to a variety of enantioenriched 3-substituted piperidines. nih.gov This method represents a versatile cross-coupling approach to chiral piperidines. nih.govacs.org

StrategySubstrateCatalyst/ReagentProductKey FeatureReference
Enzymatic Asymmetric Amination1-Boc-3-piperidoneω-transaminase(R)-3-amino-1-Boc-piperidineHigh enantioselectivity (>99% ee) beilstein-journals.orggoogle.com
Asymmetric Reductive Heck ReactionPhenyl pyridine-1(2H)-carboxylateRh-catalyst & Boronic acidEnantioenriched 3-substituted tetrahydropyridineHigh yield and enantioselectivity nih.govacs.org

Diastereoselective Cyclization Reactions

Diastereoselective strategies involve the cyclization of an acyclic precursor containing one or more stereocenters, which direct the formation of the new chiral center on the piperidine ring.

Radical Cyclization: A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines. This method can exhibit high diastereoselectivity, yielding only two of the four possible diastereoisomers. nih.gov

Reductive Amination Cascade: A 1,5-keto-aldehyde can undergo a double reductive amination with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a piperidine ring. nih.gov When the starting material contains a chiral auxiliary, such as an η⁴-dienetricarbonyliron complex, the cyclization can proceed with complete stereocontrol, forming a single diastereoisomeric product. nih.gov

Visible-Light-Driven Cyclization: A visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.govresearchgate.net This method is atom-economical and can achieve excellent diastereoselectivity depending on the substrate's substitution pattern. nih.gov

These advanced cyclization methods provide powerful tools for constructing complex and highly substituted chiral piperidine structures with a high degree of stereochemical control. acs.orgresearchgate.net

Chiral Auxiliary-Mediated Syntheses

The synthesis of enantiomerically pure compounds like this compound can be effectively achieved through the use of chiral auxiliaries. This strategy involves the temporary attachment of a chiral molecule to a prochiral substrate to direct a subsequent chemical transformation stereoselectively. Once the desired stereocenter is established, the auxiliary is removed.

A primary application of this methodology for this compound involves the resolution of a racemic mixture of N-(piperidin-3-yl)acetamide. This is accomplished by reacting the racemate with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is neutralized to yield the target (R)-enantiomer. A common resolving agent for this purpose is Di-p-toluoyl-L-tartaric acid, which selectively crystallizes with the (R)-enantiomer of the acetamide (B32628) from a solvent mixture like methanol-water.

Another approach involves using chiral derivatizing agents, such as (S)-(-)-1-Phenylethylamine, to form diastereomers that can be separated chromatographically. Once separated, the chiral auxiliary is cleaved to afford the enantiopure piperidine derivative. A variety of chiral auxiliaries are available for asymmetric synthesis, each suited for different types of reactions and substrates. sigmaaldrich.com

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Class Example Compound Typical Application
Ephedrine Derivatives (1R,2S)-(−)-Ephedrine Aldol (B89426) additions, alkylations
Oxazolidinones (S)-4-Benzyl-2-oxazolidinone Asymmetric alkylations, aldol reactions
Sulfinamides (R)-(+)-2-Methyl-2-propanesulfinamide Synthesis of chiral amines
Camphor Derivatives (1S)-(+)-Camphor-10-sulfonic acid Resolution of amines and alcohols

Catalytic Asymmetric Synthesis (e.g., Chiral Ligands and Catalysts)

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules. This method avoids the need for stoichiometric amounts of a chiral auxiliary by using a chiral catalyst to control the stereochemical outcome of a reaction.

One prominent strategy for accessing enantioenriched 3-substituted piperidines is through the asymmetric functionalization of pyridine precursors. snnu.edu.cn A key development in this area is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This process involves the coupling of a dihydropyridine (B1217469) intermediate with an aryl or vinyl boronic acid in the presence of a chiral rhodium catalyst. snnu.edu.cn The resulting 3-substituted tetrahydropyridine can then be reduced to the corresponding piperidine. This method provides high yields and excellent enantioselectivity across a wide range of functional groups. snnu.edu.cn

Another approach involves the enantioselective acetylation of a piperidine precursor using a chiral catalyst. For instance, chiral Lewis acid catalysts, such as a complex of Titanium(IV) tetraisopropoxide with a chiral ligand like BINOL, can facilitate the enantioselective acetylation of 3-aminopiperidine derivatives.

Table 2: Examples of Catalytic Asymmetric Synthesis for Piperidine Derivatives

Catalytic System Reaction Type Substrates Outcome
Rhodium(I) / Chiral Ferrocene Ligand Asymmetric Hydrogenation Unsaturated substituted piperidinones High stereoselectivity to cis-configured piperidines. mdpi.com
Rhodium / Chiral Ligand Asymmetric Reductive Heck Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids High yield and enantioselectivity for 3-substituted tetrahydropyridines. snnu.edu.cn
Titanium(IV) tetraisopropoxide / BINOL Enantioselective Acetylation 3-Aminopiperidine derivatives Enantiomerically enriched N-acetylated piperidines.

Advanced Synthetic Techniques

Advances in synthetic chemistry have led to the development of sophisticated techniques that enhance efficiency, automation, and sustainability. Solid-phase synthesis and green chemistry approaches are at the forefront of these innovations.

Solid-Phase Synthesis Methodologies

Solid-Phase Synthesis (SPS), particularly well-known for its application in peptide synthesis (SPPS), offers significant advantages for creating libraries of organic molecules, including piperidine analogues. ejbiotechnology.infolsu.edu In SPS, a starting material is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. lsu.edu The key benefits include the ability to use large excesses of reagents to drive reactions to completion and the simplified purification process, where excess reagents and by-products are removed by simple filtration and washing. lsu.edu

The general workflow for synthesizing a piperidine derivative on a solid phase would involve:

Attachment: Covalently linking a suitable piperidine precursor or a building block to a resin via a linker.

Synthesis: Performing a sequence of reactions to build the target molecule. For N-(piperidin-3-yl)acetamide, this could involve deprotection and acylation steps.

Cleavage: Releasing the final product from the solid support. lsu.edu

The choice of resin and linker is crucial and depends on the specific chemistry being performed and the desired cleavage conditions. lsu.edu This methodology is highly adaptable for automation, making it ideal for the high-throughput synthesis of compound libraries for drug discovery. lsu.edu

Table 3: General Protocol for Solid-Phase Synthesis

Step Procedure Purpose
1. Resin Swelling The resin is washed with a suitable solvent (e.g., DMF, DCM). To allow permeation of solvents and reagents to the reactive sites. lsu.edu
2. Linker/First Monomer Attachment The first building block is coupled to the functionalized resin. To initiate the synthesis on the solid support.
3. Deprotection A protecting group is removed from the resin-bound molecule. To expose a reactive site for the next reaction.
4. Coupling The next building block or reagent is added to react with the newly exposed site. To elongate or modify the molecule.
5. Washing The resin is washed thoroughly after each deprotection and coupling step. To remove excess reagents and soluble by-products.

Green Chemistry and Sustainable Synthesis Approaches (e.g., Microwave-Assisted)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis is a prominent green technique that has been successfully applied to the synthesis of piperidine derivatives and other heterocyclic compounds. nih.govnih.govmdpi.com

Microwave irradiation provides rapid and efficient heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and higher product purity compared to conventional heating methods. youtube.comanton-paar.com This is due to the direct coupling of microwave energy with the molecules in the reaction mixture. anton-paar.com

For the synthesis of acetamides, microwave-assisted methods can significantly shorten reaction times from hours to minutes. mdpi.com For example, the acetylation of an amine can be achieved by irradiating a mixture of the amine and acetic anhydride in a microwave reactor, often with high yield and purity. Furthermore, these reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials by reducing waste. youtube.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days mdpi.comanton-paar.com Minutes to hours mdpi.comanton-paar.com
Energy Efficiency Lower; indirect heating of vessel and solvent. Higher; direct molecular heating. anton-paar.com
Yield Moderate to good. Often improved yields. youtube.com
Purity May require extensive purification. Often results in higher purity products. youtube.com

| Solvent Use | Often requires high-boiling solvents. | Can be performed with green solvents (e.g., water) or solvent-free. youtube.com |

Derivatization Strategies for this compound Scaffold

The this compound scaffold serves as a versatile building block for the creation of more complex molecules. Its structure contains multiple reactive sites that can be selectively modified through various functional group transformations.

Functional Group Transformations

The piperidine ring and the acetamide group offer several opportunities for chemical modification.

N-Alkylation/N-Arylation: The secondary amine in the piperidine ring is a nucleophile and can be readily functionalized. It can undergo alkylation with alkyl halides or reductive amination with aldehydes or ketones to introduce a wide variety of substituents at the N1 position.

Oxidation: The piperidine nitrogen can be oxidized to form the corresponding N-oxide, a transformation that can alter the compound's physicochemical properties.

Reduction: The amide functionality can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride, transforming the N-acetamido group into an N-ethylamino group.

Substitution of the Acetamide Group: The acetamide group itself can be modified. For instance, the amide bond can be hydrolyzed under acidic or basic conditions to regenerate the 3-amino group, which can then be acylated with different reagents to produce a library of N-substituted analogues. It can also participate in nucleophilic substitution reactions to be replaced by other functional groups.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of compounds based on the this compound core, facilitating the optimization of their properties for various applications.

Table 5: Summary of Functional Group Transformations

Reaction Type Reagents/Conditions Functional Group Transformation
N-Alkylation Alkyl halide, Base Piperidine N-H → Piperidine N-Alkyl
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) Piperidine N-H → Piperidine N-Alkyl
Amide Reduction LiAlH₄, THF Acetamide C=O → Ethylamine CH₂
Amide Hydrolysis H⁺ or OH⁻, H₂O N-acetyl group → Amino group

Preparation of Substituted Piperidine Derivatives

The synthesis of this compound typically involves the preparation of a suitable chiral piperidine precursor, followed by acetylation. A common and crucial intermediate is (R)-3-(Boc-amino)piperidine, where the Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine. Several synthetic routes have been developed to produce this key intermediate in an enantiomerically pure form.

A third strategy involves the asymmetric hydrogenation of a pyridine precursor. For instance, (R)-3-(Boc-amino)piperidine can be synthesized from tert-butyl pyridin-3-ylcarbamate by hydrogenation using a palladium catalyst. chemicalbook.com This method highlights the direct creation of the saturated heterocyclic ring from an aromatic precursor.

Once the key intermediate, (R)-3-(Boc-amino)piperidine, is obtained, the synthesis of this compound is straightforward. It involves two final steps:

Deprotection: The Boc group is removed from the piperidine nitrogen, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid).

Acetylation: The newly freed secondary amine on the piperidine ring is then acetylated. This can be achieved using various acetylating agents such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct.

The table below summarizes various synthetic routes to the key precursor, (R)-3-(Boc-amino)piperidine.

Starting MaterialKey StepsCatalyst/ReagentsOverall YieldReference
D-Ornithine hydrochlorideEsterification, Cyclization, ExtractionHCl, Methanol, Sodium MethoxideNot specified chemicalbook.com
L-Glutamic acidEsterification, Boc-protection, Reduction, Tosylation, CyclizationSOCl₂, (Boc)₂O, NaBH₄, TsCl, Various amines44-55% niscpr.res.in
tert-Butyl pyridin-3-ylcarbamateCatalytic HydrogenationPalladium on Carbon (Pd/C), Acetic Acid, Hydrogen73.8% chemicalbook.com

Use as a Building Block in Complex Molecular Synthesis

The this compound moiety is a crucial building block in the synthesis of more complex and biologically active molecules, particularly in the pharmaceutical industry. Its specific stereochemistry and functional groups make it an ideal scaffold for creating targeted therapeutic agents.

A significant application is in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. guidechem.com The (R)-3-aminopiperidine core, a direct precursor to this compound, is a key structural component of drugs like Alogliptin and Linagliptin. guidechem.com In these syntheses, the piperidine ring serves as a central scaffold onto which other necessary pharmacophoric groups are attached.

The table below presents examples of complex molecules that incorporate the this compound scaffold or its direct precursor.

Compound ClassSpecific ExampleTherapeutic Target/ApplicationReference
DPP-IV InhibitorsAlogliptin, LinagliptinType 2 Diabetes guidechem.com
Spiro-piperidine DerivativesN-[(3S)-1'-(4-aminopyridin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-acetamideChemokine Receptor Modulators google.com
Quinazoline DerivativesN-((3S,5R)-5-Hydroxy-1-(2-phenylacetyl)piperidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamideNot specified pharmaffiliates.com

Chemical Reactivity and Transformation Analysis of R N Piperidin 3 Yl Acetamide

Oxidation Reactions and Products

The piperidine (B6355638) nitrogen in (R)-N-(Piperidin-3-yl)acetamide is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be employed to transform the secondary amine into various oxidation products. researchgate.netmdpi.comrochester.edu The primary products of such reactions are typically the corresponding N-oxides or hydroxylamines.

The reaction with m-CPBA, a widely used reagent for the oxidation of amines and other functional groups, proceeds via an electrophilic attack of the peroxyacid on the lone pair of electrons of the piperidine nitrogen. masterorganicchemistry.comorganic-chemistry.org The specific products formed can be influenced by the reaction conditions and the stoichiometry of the oxidant used.

Oxidizing AgentPotential ProductsReaction Conditions
m-Chloroperoxybenzoic acid (m-CPBA)(R)-N-(1-hydroxypiperidin-3-yl)acetamide (N-hydroxylamine), (R)-N-(1-oxopiperidin-3-yl)acetamide (N-oxide)Inert solvent (e.g., dichloromethane), controlled temperature
Hydrogen Peroxide (H₂O₂)(R)-N-(1-hydroxypiperidin-3-yl)acetamide, (R)-N-(1-oxopiperidin-3-yl)acetamideTypically in the presence of a catalyst

Table 1: Potential Oxidation Reactions and Products

It is important to note that the acetamide (B32628) group is generally stable under these oxidation conditions.

Reduction Reactions and Products

The acetamide functional group in this compound can be reduced to the corresponding secondary amine, (R)-N-ethylpiperidin-3-amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. masterorganicchemistry.commasterorganicchemistry.comadichemistry.com

The general mechanism for the reduction of a secondary amide with LiAlH₄ involves the formation of a tetrahedral intermediate, which then collapses to form an iminium ion. A second hydride equivalent then attacks the iminium ion to yield the final amine product. masterorganicchemistry.commasterorganicchemistry.com

Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing amides under standard conditions.

Reducing AgentProductReaction Conditions
Lithium Aluminum Hydride (LiAlH₄)(R)-N-ethylpiperidin-3-amineAnhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup
Sodium Borohydride (NaBH₄)No reaction (under standard conditions)-

Table 2: Reduction Reactions and Products

Nucleophilic Substitution Reactions

The secondary amine of the piperidine ring in this compound is nucleophilic and can participate in various substitution reactions. These reactions allow for the introduction of diverse substituents at the N-1 position of the piperidine ring.

A key example of this reactivity is the N-alkylation or N-arylation of the piperidine nitrogen. For instance, in the synthesis of Alogliptin, this compound or a protected form thereof undergoes a nucleophilic substitution reaction with a substituted pyrimidine (B1678525) derivative. nih.govgoogle.com This reaction typically occurs in the presence of a base, which deprotonates the piperidine nitrogen, enhancing its nucleophilicity.

The acetamide group itself can also be a target for nucleophilic attack, particularly under forcing conditions, though the piperidine nitrogen is generally more reactive.

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide (e.g., R-X)(R)-N-(1-alkylpiperidin-3-yl)acetamide
N-ArylationAryl halide (e.g., Ar-X) with a catalyst (e.g., Pd-based)(R)-N-(1-arylpiperidin-3-yl)acetamide
N-AcylationAcyl chloride or anhydride (B1165640) (e.g., RCOCl)(R)-N-(1-acylpiperidin-3-yl)acetamide

Table 3: Representative Nucleophilic Substitution Reactions

Hydration and Hydrolysis Processes

The acetamide bond in this compound can be cleaved through hydrolysis, yielding (R)-3-aminopiperidine and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. youtube.comyoutube.com This is followed by proton transfer and elimination of the amine to give the carboxylic acid and the protonated amine.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. mdpi.com This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion, which is subsequently protonated by the solvent.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Generally, amide hydrolysis requires more forcing conditions (e.g., strong acid or base and heat) compared to the hydrolysis of esters. etsu.edusciencemadness.orgazom.com

Comparative Reactivity with Related Piperidine Amides

The reactivity of this compound can be better understood by comparing it with other N-substituted piperidine amides, such as N-acetylpiperidine and N-benzoylpiperidine. rochester.educbijournal.comnih.govchemspider.comnih.gov

Electronic Effects: The electronic nature of the acyl group significantly influences the reactivity of the amide. The benzoyl group in N-benzoylpiperidine is more electron-withdrawing than the acetyl group in N-acetylpiperidine. This increased electron withdrawal makes the carbonyl carbon of N-benzoylpiperidine more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the hydrolysis of N-benzoylpiperidine is generally faster than that of N-acetylpiperidine under similar conditions. This compound, with its acetyl group, would be expected to have a hydrolysis rate more comparable to N-acetylpiperidine.

Reactivity of the Piperidine Nitrogen: The basicity and nucleophilicity of the piperidine nitrogen in this compound are expected to be similar to that of other secondary piperidines, allowing it to readily participate in reactions such as N-alkylation and N-acylation. The presence of the acetamide group at the 3-position is unlikely to have a significant electronic effect on the distal piperidine nitrogen.

CompoundAcyl GroupRelative Hydrolysis Rate (Predicted)Basicity of Piperidine Nitrogen
This compoundAcetylModerateSecondary Amine
N-Acetylpiperidine cbijournal.comnih.govchemspider.comAcetylModerateSecondary Amine
N-Benzoylpiperidine rochester.edunih.govBenzoylHigherSecondary Amine

Table 4: Comparative Reactivity of Piperidine Amides

Stereochemical Considerations in R N Piperidin 3 Yl Acetamide Research

Importance of Absolute Configuration in Biological Contexts

The absolute configuration of a chiral molecule like (R)-N-(Piperidin-3-yl)acetamide is paramount in biological systems because interactions with receptors, enzymes, and other biological macromolecules are inherently stereospecific. These biological targets are themselves chiral, composed of L-amino acids and D-sugars, creating a diastereomeric relationship when they interact with a chiral compound. This specificity means that one enantiomer, the eutomer, may exhibit high affinity and the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for undesirable or toxic effects.

The biological activity of heterocyclic compounds is often highly dependent on the nature and spatial orientation of substituents on the ring structure. For example, in research on hydantoin (B18101) derivatives, the biological activity is directly influenced by the substituents at positions N-1, N-3, and C-5 of the hydantoin ring mdpi.com. This principle underscores that for a molecule such as this compound, the precise (R) configuration is what governs its specific interaction with its biological counterparts, dictating its pharmacological profile. The differential binding allows for a level of selectivity and potency that would be unachievable with a racemic mixture.

Enantiomeric Purity and its Methodological Assessment

Enantiomeric purity, a measure of the excess of one enantiomer in a mixture, is a critical quality attribute in pharmaceutical research and development. The use of enantiomerically pure compounds is essential for obtaining reproducible and unambiguous results in biological assays and for ensuring the safety and efficacy of a potential therapeutic agent nih.gov. The therapeutic effect of a bioactive molecule is dependent on its enantiomeric purity and its resulting structure nih.gov. However, the analysis of enantiomeric purity presents significant challenges because enantiomers possess identical physical and chemical properties in an achiral environment nih.gov.

Several analytical techniques have been developed to determine the enantiomeric purity of chiral compounds. These methods typically rely on creating a chiral environment in which the enantiomers can be distinguished.

Common Methodologies for Assessing Enantiomeric Purity:

MethodPrinciple of OperationApplication Example
Chiral HPLC Uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times and allowing for their separation and quantification.Used to determine the diastereomeric ratio of intermediates in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov
NMR Spectroscopy In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be converted into diastereomers, which exhibit distinct signals in the NMR spectrum.Differences in chemical shifts in ¹H and ¹³C NMR spectra were observed for diastereomers of piperidine (B6355638) derivatives, particularly for protons and carbons near the chiral center. nih.gov
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra, allowing for their differentiation and quantification.The absolute configuration of allyl hydantoin enantiomers was assigned by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using density functional theory (DFT). mdpi.com
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule, allowing for the unambiguous determination of its absolute configuration, especially when a heavy atom is present.Systematic studies via single-crystal X-ray crystallography were used to determine the molecular structure and absolute configuration of enantiomers of 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov

These methods are crucial for validating the stereochemical integrity of this compound throughout its synthesis and application in research.

Impact of Stereoisomerism on Research Outcomes

Furthermore, stereoisomers can have different pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). One enantiomer might be metabolized faster than the other, leading to different plasma concentrations and durations of action. In the context of chemical synthesis, the stereochemistry of starting materials and intermediates dictates the stereochemical outcome of the final product. For instance, research on related piperidine compounds that started with a racemic mixture required a dedicated chromatographic separation step to isolate the different diastereomeric intermediates, a necessary effort to obtain the enantiomerically pure final products nih.gov. This illustrates how stereoisomerism at an early stage propagates through a research project, impacting everything from synthetic strategy to analytical characterization and final biological evaluation.

Diastereomeric Relationships in Synthetic Pathways

A primary strategy for obtaining enantiomerically pure compounds like this compound is through diastereomeric resolution. This method involves converting a mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like chromatography or crystallization.

A common approach involves the use of a chiral auxiliary. This process can be outlined as follows:

Reaction: A racemic mixture (containing both R and S enantiomers of the piperidine precursor) is reacted with a single, pure enantiomer of a second chiral compound, known as a chiral auxiliary. This reaction forms a mixture of two diastereomers. An example from a related synthesis involved the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with the chiral reagent (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide nih.gov.

Separation: The resulting diastereomers, having different physical properties, are then separated. In the cited study, the diastereomers were separated using column chromatography and semi-preparative HPLC nih.gov.

Cleavage: Once separated, the chiral auxiliary is chemically removed from each diastereomer, yielding the individual, enantiomerically pure (R) and (S) forms of the target molecule nih.gov.

This relationship is exemplified in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, where different diastereomeric pairs were formed and subsequently separated.

Table of Diastereomeric Intermediates in a Related Synthesis nih.gov

Diastereomer 1 (R,S Configuration)Diastereomer 2 (S,S Configuration)
(3R,2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate(3S,2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate
Diastereomer 1 (R,R Configuration) Diastereomer 2 (S,R Configuration)
(3R, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamide(3S, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamide

An alternative to resolution is asymmetric synthesis, where the desired stereocenter is created selectively. This can be achieved by using a chiral catalyst or by starting from a "chiral pool" material, such as a naturally occurring, enantiomerically pure compound like an amino acid or sugar. For example, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been synthesized starting from the natural amino acid L-glutamic acid niscpr.res.in.

Structure Activity Relationship Sar Studies

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a crucial pharmacophore in many biologically active compounds. Modifications to this ring system in analogs of (R)-N-(Piperidin-3-yl)acetamide can significantly influence their interaction with biological targets. Studies on related piperidine derivatives have demonstrated that the nature, position, and stereochemistry of substituents are critical for activity.

For instance, in a series of piperine (B192125) analogs developed as monoamine oxidase (MAO) inhibitors, substitutions on the piperidine ring were found to be a key determinant of potency and selectivity. nih.gov The introduction of a methyl group at the 4-position of the piperidine ring in one analog resulted in a highly potent and selective MAO-B inhibitor. nih.gov This suggests that even small alkyl substitutions can lead to favorable interactions within the binding pocket of the enzyme.

Furthermore, the position of substitution is paramount. Research on other piperidine-containing molecules has shown that para-substitution on the piperidine ring is often preferred over meta-substitution for enhanced biological activity. nih.gov Specifically, a para-hydroxy substitution on the piperidine ring has been shown to maximize inhibitory activity against both MAO-A and MAO-B. nih.gov While these examples are from different molecular scaffolds, they highlight the principle that substitutions on the piperidine ring of this compound could modulate its biological profile. The introduction of small, lipophilic, or hydrogen-bonding groups at various positions on the piperidine ring would likely alter the binding affinity and selectivity for its targets.

CompoundSubstitution on Piperidine RingObserved Activity
Analog A4-methylHigh MAO-B inhibitory activity nih.gov
Analog Bpara-hydroxyMaximum MAO-A and MAO-B inhibitory activity nih.gov
Analog Cmeta-hydroxyLower activity compared to para-substituted analog nih.gov

Role of the Acetamide (B32628) Moiety in Modulating Activity

The acetamide moiety, -NHC(O)CH₃, is another critical determinant of the biological activity of this compound. This functional group can participate in hydrogen bonding through both the amide N-H and the carbonyl oxygen, which are often essential for anchoring a ligand to its biological target.

Investigations into the SAR of other bioactive molecules containing an acetamide group have underscored its importance. For example, in a study of the anticancer agent ZJ-101, the acetamide moiety was found to be crucial for its antiproliferative activity. nih.gov Replacing the amide with other functional groups like sulfonamide, carbamate, or urea (B33335) led to a decrease in anticancer potency. nih.gov This indicates that the specific electronic and steric properties of the acetamide group are finely tuned for optimal interaction with the target protein.

However, minor modifications to the terminal methyl group of the acetamide might be tolerated. In the case of ZJ-101 analogs, replacing the methyl group with a slightly larger isopropyl group did not diminish, and in some cases even enhanced, the biological activity. nih.gov This suggests that the binding site can accommodate some bulk around this part of the molecule. Therefore, for this compound, while the core amide linkage is likely essential, exploration of analogs with different alkyl or substituted alkyl groups in place of the acetyl methyl could lead to optimized activity.

CompoundModification of Acetamide MoietyEffect on Activity
ZJ-101 Analog (Sulfonamide)Replaced with sulfonamideDecreased anticancer activity nih.gov
ZJ-101 Analog (Carbamate)Replaced with carbamateDecreased anticancer activity nih.gov
ZJ-101 Analog (Isopropyl)Methyl replaced with isopropylMaintained or increased anticancer activity nih.gov

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound is a key factor influencing its structure-activity relationship. The piperidine ring typically adopts a chair conformation, and the substituent at the 3-position can exist in either an axial or equatorial orientation. The preferred conformation will dictate the spatial arrangement of the acetamide group and the piperidine nitrogen, which in turn affects how the molecule presents itself to its biological target.

The relative orientation of these groups is critical for establishing the necessary interactions for binding. The energy difference between the axial and equatorial conformations is generally small, and the molecule may exist in a dynamic equilibrium between these states. The binding to a biological receptor, however, often stabilizes one specific conformation. Understanding the preferred bound conformation is therefore essential for rational drug design.

Molecular modeling studies on related piperidine derivatives have shown that the chair conformation is the most stable. The orientation of substituents can significantly impact the interaction with target proteins. For molecules to be active, the key interacting groups must be in the correct spatial orientation to form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the amino acid residues of the binding site.

Stereoisomeric SAR Profiling

The stereochemistry of this compound, specifically the (R)-configuration at the 3-position of the piperidine ring, is a critical aspect of its SAR. Chiral centers in a molecule often lead to significant differences in biological activity between enantiomers. The (R)- and (S)-enantiomers of a compound can exhibit different potencies, efficacies, and even different pharmacological profiles.

This stereoselectivity arises from the three-dimensional nature of biological macromolecules like proteins and enzymes. The binding pocket of a receptor is itself chiral, and thus one enantiomer will typically fit better and form more optimal interactions than the other. For instance, in a series of piperidine derivatives targeting histamine (B1213489) H3 and sigma-1 receptors, the stereochemistry was shown to be a key element for dual receptor affinity. nih.gov

A comprehensive SAR profiling would involve the synthesis and biological evaluation of both the (R)- and (S)-enantiomers of N-(Piperidin-3-yl)acetamide. Comparing the activities of these two stereoisomers would provide clear insights into the stereochemical requirements of the biological target. It is highly probable that one enantiomer will be significantly more active than the other, highlighting the importance of the specific spatial arrangement of the acetamide group relative to the piperidine ring for biological recognition.

IsomerConfigurationExpected Activity
This compoundRPotentially higher affinity/potency
(S)-N-(Piperidin-3-yl)acetamideSPotentially lower affinity/potency

Physicochemical Parameters and SAR Correlates

The physicochemical properties of this compound, such as lipophilicity (logP), polar surface area (PSA), and hydrogen bond donor/acceptor count, are intrinsically linked to its biological activity. These parameters govern the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with its target.

The lipophilicity of a molecule, often expressed as its logP value, influences its ability to cross cell membranes. For this compound, the calculated XLogP3 is -0.3, indicating a relatively hydrophilic nature. nih.gov This suggests it may have good aqueous solubility but might face challenges in passively diffusing across lipid bilayers.

The polar surface area (PSA) is another important descriptor that correlates with drug transport and bioavailability. The presence of the amide and the secondary amine in the piperidine ring contributes to the PSA. The ability to form hydrogen bonds is also a key factor in ligand-receptor interactions. This compound has hydrogen bond donors and acceptors that can participate in binding. nih.gov

In silico studies on related heterocyclic compounds have shown that even minor modifications, such as the introduction of alkyl groups, can lead to slight improvements in physicochemical parameters that are crucial for oral bioavailability. msu-journal.com Therefore, a systematic modification of the structure of this compound and the analysis of the resulting changes in physicochemical properties alongside biological activity can reveal important SAR correlates.

Physicochemical PropertyValue/CountImplication
Molecular Weight142.20 g/mol nih.govWithin the range for good oral bioavailability
XLogP3-0.3 nih.govHydrophilic nature
Hydrogen Bond Donors2 nih.govPotential for strong interactions with target
Hydrogen Bond Acceptors2 nih.govPotential for strong interactions with target
Polar Surface Area41.1 Ų nih.govInfluences membrane permeability

Biological Activities and Pharmacological Investigations Preclinical Focus

Antifungal Activity Profiles

The potential of piperidine (B6355638) derivatives as antifungal agents has been an area of active investigation. However, specific data on the in vitro antifungal activity of (R)-N-(Piperidin-3-yl)acetamide is limited.

In Vitro Studies against Fungal Strains

While direct studies on this compound are not extensively documented, research on related piperidine derivatives has shown promising antifungal properties. For instance, certain piperidine derivatives have demonstrated the ability to disrupt the fungal cell membrane, leading to apoptosis. nih.gov The broader class of acetamide (B32628) derivatives has also been recognized for its wide range of biological actions.

Further research is required to determine the specific minimum inhibitory concentrations (MICs) of this compound against common fungal strains.

Activity against Resistant Fungal Pathogens

The emergence of drug-resistant fungal strains, such as Candida auris, presents a significant public health challenge. nih.govnih.gov Studies on derivatives of piperidine have indicated potential efficacy against such resistant pathogens, with some derivatives exhibiting MIC values as low as 0.24 μg/mL against Candida auris. nih.gov However, specific data for this compound against resistant fungal strains is not currently available.

Antitumor/Anticancer Effects in Preclinical Models

The investigation of piperidine-containing compounds for their potential antitumor and anticancer activities has yielded some encouraging preliminary results.

In the realm of cancer research, compounds structurally related to this compound have been explored for their therapeutic potential. For example, piperidine derivatives have been associated with the induction of apoptosis in cancer cells. nih.gov Furthermore, preliminary studies on acetamide-piperidine hybrids have suggested that such compounds can induce apoptosis in HeLa cells through the activation of caspase-3, with reported IC50 values ranging from 12–25 µM. vulcanchem.com More complex tetramethylpiperidine-substituted phenazines have also demonstrated notable activity, with mean IC50 values of 0.36, 0.47, and 0.48 microg/ml against various cancer cell lines. nih.gov

Despite these findings for related compounds, specific IC50 values for this compound against a panel of cancer cell lines have not been detailed in the reviewed literature.

Antibacterial Activity (In Vitro)

The antibacterial properties of acetamide and piperidine derivatives have been a consistent theme in medicinal chemistry research. nih.gov

Gram-Positive and Gram-Negative Bacterial Strains

Several studies have highlighted the potential of acetamide derivatives as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria. nih.gov In vitro assessments of newly synthesized acetamide derivatives containing a piperidine moiety have shown antibacterial activity. For instance, certain piperidine-containing compounds have exhibited inhibition zones against Escherichia coli and Proteus mirabilis. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the potency of a potential antibacterial agent. For some novel acetamide derivatives of 2-mercaptobenzothiazole, which incorporate a piperidine ring, MIC values have been established against various bacterial strains. While these are more complex molecules, they provide an indication of the potential of the piperidine-acetamide scaffold.

Compound/Bacterial StrainStaphylococcus aureus (MRSA)Pseudomonas aeruginosa
This compound Data not availableData not available
Related Piperidine Derivatives MIC values for some small molecules against MRSA have been reported in the range of 3.125 to 6.25 μg/ml. nih.gov An antimicrobial peptide, Mastoparan X, showed an MIC of 32 μg/mL against MRSA. nih.govCiprofloxacin, a standard antibiotic, exhibited MICs ranging from 0.25 µg/mL to 1 µg/mL against different P. aeruginosa strains. mdpi.com
Related Acetamide-Piperidine Hybrids A predicted MIC of 8–16 µg/mL against Gram-positive bacteria has been suggested for some hybrids. vulcanchem.com

It is important to note that while the broader class of piperidine acetamides shows biological promise, specific and comprehensive preclinical data for this compound remains to be fully elucidated. The presented data for related compounds serves to highlight the potential areas for future investigation into the pharmacological profile of this specific chemical entity.

Other Investigated Biological Activities (e.g., Analgesic, Anti-inflammatory as inferred from mechanism/targets)

While direct experimental data for this compound is not available, the potential for analgesic and anti-inflammatory activities can be inferred from the well-documented roles of its core chemical structures in medicinal chemistry.

Inference from the Piperidine Scaffold:

The piperidine ring is a privileged scaffold in drug discovery and is a core component of numerous compounds targeting the central nervous system and inflammatory pathways. For instance, the piperidine moiety is a crucial pharmacophore in many potent opioid analgesics, where it interacts with µ-opioid receptors to elicit pain relief. Beyond opioids, various piperidine derivatives have been explored for their anti-inflammatory potential through different mechanisms.

Inference from the Acetamide Functional Group:

The acetamide functional group is also a common feature in many established pharmaceutical agents. A prominent example is paracetamol (acetaminophen), a widely used analgesic and antipyretic. Although its exact mechanism is still debated, it is known to involve the modulation of the endocannabinoid system and inhibition of cyclooxygenase (COX) enzymes in the central nervous system. Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) have been derivatized with acetamide moieties to improve their pharmacological profiles. These derivatives often act as inhibitors of COX-2, a key enzyme in the inflammatory cascade.

Given that this compound incorporates both of these pharmacologically relevant groups, it is plausible that the compound could interact with biological targets implicated in pain and inflammation. However, without specific preclinical testing, any such activities remain purely speculative.

Due to the lack of specific research findings for this compound, no data tables on its biological activities can be provided.

Molecular Mechanism of Action Studies

Identification of Molecular Targets (e.g., Receptors, Enzymes)

Research indicates that compounds structurally related to (R)-N-(Piperidin-3-yl)acetamide can interact with several key enzymes and receptors, suggesting potential targets for this compound.

One significant area of investigation is the inhibition of cholinesterase enzymes. A structurally similar compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide (B32628) , has been identified as a selective inhibitor of butyrylcholinesterase (BChE). researchgate.net This suggests that this compound may also exhibit affinity for cholinesterases, which are crucial enzymes in the nervous system responsible for breaking down the neurotransmitter acetylcholine.

Furthermore, research on other piperidine (B6355638) derivatives points towards potential interactions with the NLRP3 inflammasome . A compound featuring a piperidine ring connected to an acetamide bridge demonstrated the ability to inhibit NLRP3-dependent pyroptosis, a form of programmed cell death. mdpi.com The NLRP3 inflammasome is a key component of the innate immune system, and its inhibition can have significant anti-inflammatory effects.

Molecular docking studies on various acetamide derivatives have also suggested potential interactions with other targets, including:

Monoamine oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters. nih.gov

Procaspase-8: A key initiator caspase in the extrinsic apoptosis pathway. A compound with an (R)-3-aminopiperidine phenyl group has been studied as a procaspase-8 inhibitor. biorxiv.org

NUDT5 (Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 5): An enzyme involved in hormone signaling in breast cancer. bohrium.com

Elucidation of Signaling Pathways Modulation

The interaction of this compound and its analogs with their molecular targets can lead to the modulation of various intracellular signaling pathways.

The potential inhibition of the NLRP3 inflammasome by piperidine-acetamide compounds directly impacts inflammatory signaling. mdpi.com Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. By inhibiting the NLRP3 inflammasome, these compounds can reduce the release of these potent cytokines, thereby dampening the inflammatory response. mdpi.com

The inhibition of cholinesterases, as suggested by studies on related compounds, would directly affect cholinergic signaling . By preventing the breakdown of acetylcholine, the concentration of this neurotransmitter in the synaptic cleft would increase, leading to enhanced activation of cholinergic receptors. This has implications for a wide range of physiological processes, including cognition, memory, and muscle contraction.

Furthermore, the potential interaction with procaspase-8 suggests a role in the apoptosis signaling pathway . Inhibition of procaspase-8 would block the initiation of the extrinsic apoptotic cascade, which is triggered by external death signals. biorxiv.org

Characterization of Binding Sites and Interactions

Molecular docking and structural studies of compounds analogous to this compound have provided insights into their potential binding modes.

For the selective butyrylcholinesterase inhibitor N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide , molecular docking analyses revealed that the naphthyl ring of the compound has complementary interactions with the Trp 231 and Phe 329 residues within the active site of BChE, contributing to a stable complex. researchgate.net

In the case of the procaspase-8 inhibitor with an (R)-3-aminopiperidine phenyl group , X-ray crystallography and molecular docking studies showed that the inhibitor covalently modifies the catalytic cysteine residue in the inactive precursor state of the enzyme. biorxiv.org The phenylamine portion of the inhibitor was found to have high structural complementarity to the procaspase-8 binding site. biorxiv.org

For NLRP3 inflammasome inhibitors with a piperidine-acetamide scaffold, computational simulations have been used to model the inactive state of NLRP3 and identify potential binding sites for these compounds, suggesting a mechanism for their inhibitory activity. mdpi.com

Enzyme Inhibition Studies (Specific Enzymes)

A notable example is the selective inhibition of butyrylcholinesterase by N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide . This compound exhibited a half-maximal inhibitory concentration (IC50) of 5.12 ± 0.02 µM for BChE, while showing much lower activity against acetylcholinesterase (AChE), with an IC50 of 426.14 ± 18.54 µM . researchgate.net This demonstrates a significant selectivity for BChE.

In studies of other acetamide derivatives, various levels of enzyme inhibition have been reported. For instance, new acetamide-sulfonamide scaffolds have been screened for their urease inhibition activity, with some compounds showing potent competitive inhibition with IC50 values in the micromolar range. While not directly a piperidine derivative, this highlights the potential of the acetamide moiety to participate in enzyme inhibition.

The following table summarizes the enzyme inhibition data for a key structurally related compound:

CompoundTarget EnzymeIC50 (µM)Reference
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamideButyrylcholinesterase (BChE)5.12 ± 0.02 researchgate.net
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamideAcetylcholinesterase (AChE)426.14 ± 18.54 researchgate.net

Receptor and Ion Channel Interaction Profiling

Receptor Binding Affinity Studies

No direct receptor binding affinity studies for (R)-N-(Piperidin-3-yl)acetamide have been identified in the public domain. The potential for this compound to interact with various receptors is inferred from the common occurrence of its structural motifs in known biologically active molecules.

Neurotransmitter Receptors (e.g., Opioid Receptors, 5-HT Receptors)

Opioid Receptors: The piperidine (B6355638) ring is a core scaffold in numerous potent opioid receptor ligands. nih.gov For instance, the 4-anilidopiperidine structure is fundamental to the fentanyl class of µ-opioid receptor agonists. researchgate.net The affinity of these compounds is highly dependent on the substituents on the piperidine ring and its nitrogen atom. nih.gov While this compound is a simple substituted piperidine, its potential to bind to opioid receptors would likely be low without further structural modifications that are typically seen in potent opioid ligands. A study on a diverse set of opioid drugs showed a wide range of binding affinities for the µ-opioid receptor, highlighting the specific structural requirements for high-affinity binding. nih.govzenodo.org

5-HT Receptors: The piperidine moiety is also a common feature in ligands for various serotonin (B10506) (5-HT) receptors. nih.gov However, specific binding data for this compound at these receptors is not available. The affinity for different 5-HT receptor subtypes is heavily influenced by the nature and position of substituents on the piperidine ring. For example, the 5-HT₃ receptor has been shown to bind certain arylpiperazine derivatives, which share a six-membered nitrogen-containing ring with piperidines. researchgate.net The contribution of the 5-HT₃ receptor to nociceptive processing has been established, indicating its relevance in pain pathways. nih.gov

Peptide Receptors (e.g., CGRP Receptor, MCH2 Receptor)

CGRP Receptor: There is no published evidence of this compound binding to the Calcitonin Gene-Related Peptide (CGRP) receptor. The development of CGRP receptor antagonists for migraine has involved complex molecules where a piperidine moiety is often incorporated into a larger structure. nih.govnih.gov These antagonists have demonstrated efficacy in clinical trials, but their structures are significantly more complex than this compound. nih.gov

MCH2 Receptor: Specific binding data for this compound at the Melanin-Concentrating Hormone 2 (MCH2) receptor are not available. Research on MCH2 receptor antagonists has described compounds such as (R)-N-(1'-((9H-carbazol-3-yl)methyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetamide, which contains the this compound substructure within a much larger and more complex spirocyclic system. researchgate.net The activity of such complex molecules cannot be directly extrapolated to the simpler this compound.

Estrogen Receptors

No studies have been found that investigate the binding affinity of this compound for estrogen receptors. Ligands for estrogen receptors, both steroidal and non-steroidal, typically possess a phenolic hydroxyl group and a hydrophobic core, features that are absent in this compound. nih.govnih.gov The side chains of selective estrogen receptor modulators (SERMs) often include a basic amine, which can be a piperidine ring, that plays a crucial role in their pharmacological profile. researchgate.net

Receptor Selectivity and Specificity Assessments

Without primary binding data, no assessments of the receptor selectivity and specificity of this compound can be made. Generally, achieving high selectivity for a particular receptor target requires specific structural features and stereochemistry that are optimized through extensive medicinal chemistry efforts.

Agonist and Antagonist Profiling

There is no information available in the scientific literature to classify this compound as an agonist or antagonist at any of the specified receptors. The functional activity of a ligand is highly dependent on its specific interactions with the receptor binding pocket, which in turn is determined by its unique chemical structure.

Ion Channel Modulation (e.g., Calcium Channels)

While there is no specific data on the modulation of calcium channels by this compound, a patent has been filed for N-piperidinyl acetamide (B32628) derivatives as calcium channel blockers, particularly for T-type calcium channels. nih.gov This suggests that the N-piperidinyl acetamide scaffold may have the potential to interact with calcium channels. However, the patent covers a broad class of compounds, and specific data for this compound is not provided. The modulation of calcium channels by drugs is a complex process, with different classes of compounds acting as either blockers or activators. nih.gov Dihydropyrimidines, which are aza-analogs of nifedipine-type calcium channel modulators, demonstrate how small structural changes can switch a compound from an antagonist to an agonist. mdpi.com

The following table provides examples of piperidine-containing compounds and their activity at various receptors, illustrating the diverse pharmacology of this scaffold. It is important to note that these are not direct data for this compound.

Compound ClassExample CompoundTarget(s)Activity
Fentanyl AnalogCarfentanilµ-Opioid ReceptorPotent Agonist researchgate.net
CGRP AntagonistMK-3207CGRP ReceptorAntagonist nih.gov
MCH2 Antagonist(R)-N-(1'-((9H-carbazol-3-yl)methyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetamideMCH2 ReceptorAntagonist researchgate.net
SERMRaloxifeneEstrogen ReceptorSelective Modulator researchgate.net

Computational and Theoretical Studies of R N Piperidin 3 Yl Acetamide

Computational and theoretical chemistry provide powerful tools for understanding the structural, electronic, and interactive properties of molecules at an atomic level. For (R)-N-(Piperidin-3-yl)acetamide, these methods can predict its behavior, reactivity, and potential interactions with biological targets, guiding further experimental research. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, we can describe the application and principles of these theoretical methods as they would apply to this compound.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of (R)-N-(Piperidin-3-yl)acetamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Key expected signals include those for the acetyl methyl group, the protons on the piperidine (B6355638) ring, and the amide and amine protons.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acetamide (B32628) group typically appears significantly downfield. The carbons of the piperidine ring show distinct signals, and the methyl carbon of the acetyl group appears upfield. While specific spectral data for the (R)-enantiomer is not widely published, data for the racemic mixture or similar structures can provide expected chemical shift ranges. For instance, in a related compound, the carbonyl carbon was observed at δ = 172.1 ppm, and piperidine ring carbons were seen in the range of δ = 31.0-37.2 ppm. rsc.org

Below is a table of predicted NMR data based on typical values for similar structures.

Interactive Table: Predicted NMR Data for this compound
Atom TypePredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
CH₃ (Acetyl)~2.0~23
C=O (Amide)-~170-172
CH (Piperidine C3)~3.8-4.2~45-50
CH₂ (Piperidine)~1.4-1.9 (axial), ~2.5-3.2 (equatorial)~25-55
NH (Amide)~7.5-8.5-
NH (Piperidine)~1.5-2.5 (variable)-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The key functional groups are the secondary amide and the secondary amine.

  • N-H Stretching: The secondary amide and secondary amine both exhibit N-H stretching vibrations. The amide N-H stretch typically appears as a single band around 3300-3500 cm⁻¹. The secondary amine N-H stretch is usually a weaker band in a similar region.
  • C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group (Amide I band) is expected between 1630 and 1680 cm⁻¹.
  • N-H Bending: The N-H bending vibration of the amide (Amide II band) typically occurs in the region of 1510-1570 cm⁻¹.
  • C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and acetyl group are expected just below 3000 cm⁻¹.
  • Vapor phase IR spectra for N-(piperidin-3-yl)acetamide are available in public databases. nih.gov

    Interactive Table: Characteristic IR Absorption Bands for this compound
    Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
    N-H StretchSecondary Amide & Amine3300 - 3500Medium
    C-H StretchAliphatic2850 - 3000Medium-Strong
    C=O Stretch (Amide I)Amide1630 - 1680Strong
    N-H Bend (Amide II)Amide1510 - 1570Medium-Strong

    Mass Spectrometry (MS, HRMS, ESI-MS)

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₄N₂O), the exact mass is 142.1106 g/mol. nih.gov

    Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like this compound. It typically produces a protonated molecular ion [M+H]⁺. For this compound, the expected m/z value for the [M+H]⁺ ion would be approximately 143.1179. uni.lu Adducts with other ions, such as sodium [M+Na]⁺ (m/z ≈ 165.100), may also be observed. uni.lu

    High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated monoisotopic mass is 142.110613074 Da. nih.gov This high precision allows for the unambiguous determination of the molecular formula.

    Fragmentation Pattern: In the mass spectrometer, the molecular ion can fragment in predictable ways. Common fragmentation pathways for N-acyl piperidines include cleavage of the piperidine ring and loss of the acyl group.

    Interactive Table: Predicted Mass Spectrometry Data for this compound
    Ion TypeFormulaCalculated m/z
    [M]⁺C₇H₁₄N₂O⁺142.1106
    [M+H]⁺C₇H₁₅N₂O⁺143.1179
    [M+Na]⁺C₇H₁₄N₂NaO⁺165.0998

    X-ray Crystallography for Absolute Configuration and Solid-State Structure

    Chromatographic Methods for Purity and Separation (e.g., HPLC, TLC)

    Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or its enantiomer.

    Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and assessing purity. The compound, being polar, would typically be analyzed using a polar stationary phase like silica (B1680970) gel. The mobile phase would likely be a mixture of a polar organic solvent (e.g., ethyl acetate, methanol) and a less polar solvent (e.g., hexane), often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing.

    High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantifiable measure of purity.

  • Reversed-Phase HPLC: For purity analysis, a reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
  • Chiral HPLC: To determine the enantiomeric purity (e.g., the percentage of the (R)-enantiomer versus the (S)-enantiomer), chiral HPLC is necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks.
  • Future Directions in R N Piperidin 3 Yl Acetamide Research

    Exploration of Novel Synthetic Pathways

    The synthesis of enantiomerically pure (R)-N-(Piperidin-3-yl)acetamide is critical for its use in pharmaceutical development. While the direct acetylation of (R)-piperidin-3-amine is a common method, future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.

    Key areas for exploration include:

    Asymmetric Synthesis: Developing new asymmetric routes to chiral piperidines is an ongoing area of interest. acs.org This could involve the use of novel chiral catalysts or auxiliaries to induce stereoselectivity, potentially reducing the reliance on chiral starting materials which can be costly. acs.orgrsc.org Methods like asymmetric hydrogenation of pyridine (B92270) derivatives, metal-catalyzed cyclizations of acyclic precursors, and biocatalytic reductions are promising avenues. nih.gov For instance, ketoreductase (KRED)-catalyzed bioreduction has been successfully used to produce related chiral hydroxypiperidines with high enantiomeric excess. researchgate.net

    Novel Cyclization Strategies: Research into innovative cyclization reactions to construct the piperidine (B6355638) ring is crucial. nih.gov This includes exploring intramolecular reactions like reductive hydroamination/cyclization cascades and radical-mediated amine cyclizations. mdpi.com Such methods could offer alternative pathways that are more atom-economical and environmentally friendly.

    Greener Chemistry: Future synthetic strategies will likely incorporate principles of green chemistry. This could involve using less hazardous reagents and solvents, such as employing acetic anhydride (B1165640) over acetyl chloride to reduce the formation of corrosive byproducts, and utilizing environmentally benign solvents.

    Advanced SAR and Mechanism of Action Elucidation

    While this compound serves as a foundational scaffold, understanding the nuanced Structure-Activity Relationships (SAR) of its derivatives is key to designing more potent and selective drug candidates.

    Future research in this area will focus on:

    Comprehensive Analogue Synthesis: Systematically modifying the piperidine ring, the acetamide (B32628) group, and adding substituents at various positions will be essential. The synthesis and evaluation of extensive libraries of analogues will help to map the pharmacophore and identify key structural features for desired biological activity. nih.govnih.gov For example, studies on related piperidine scaffolds have shown that substitution patterns on the ring can dramatically influence activity and selectivity against targets like monoamine oxidase (MAO) enzymes. acs.org

    Mechanism of Action (MOA) Studies: Moving beyond initial binding assays, future work will need to employ advanced techniques to fully elucidate the MOA of active derivatives. This could involve:

    X-ray Crystallography: Obtaining co-crystal structures of analogues bound to their biological targets can provide a detailed, atomic-level understanding of the binding interactions.

    Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics and thermodynamics.

    Molecular Docking and Dynamics: Computational simulations can complement experimental data to predict binding modes and understand the dynamic behavior of the ligand-receptor complex. rsc.org For instance, docking studies have been used to confirm the binding of acetamide derivatives to the active site of butyrylcholinesterase. nih.gov

    Expansion of Biological Activity Screening

    The piperidine scaffold is present in a wide array of pharmacologically active compounds, suggesting that derivatives of this compound may have therapeutic potential across various diseases. researchgate.netijnrd.org

    Future research should prioritize:

    Broad Target Screening: Screening libraries of derivatives against a diverse panel of biological targets is crucial for discovering novel activities. ijnrd.org This could include enzymes, receptors, and ion channels implicated in different disease areas. The piperidine nucleus is a known pharmacophore for targets in oncology, infectious diseases, and neurology. researchgate.net

    Phenotypic Screening: Utilizing cell-based phenotypic screens can uncover unexpected therapeutic activities without a preconceived target. nih.gov This approach can identify compounds that modulate complex cellular pathways relevant to diseases like cancer, inflammation, or neurodegeneration. For instance, derivatives could be tested for anti-proliferative activity in cancer cell lines or for anti-inflammatory effects in immune cell assays. nih.govnih.gov

    Exploring New Therapeutic Areas: Based on the activities of known piperidine-containing drugs, new avenues for this compound derivatives could be explored. ijnrd.org Potential areas include:

    Neurodegenerative Diseases: Targeting enzymes like cholinesterases or monoamine oxidases. nih.govnih.gov

    Oncology: Investigating inhibition of targets like monoacylglycerol lipase (B570770) (MAGL) or tankyrases. nih.gov

    Infectious Diseases: Screening for antimicrobial or antiviral properties. ijnrd.org

    Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Omics)

    The integration of computational and data-driven sciences will be instrumental in accelerating research on this compound derivatives.

    Key multidisciplinary integrations include:

    Chemoinformatics and Virtual Screening: Computational tools can be used to design and analyze chemical libraries, predict properties, and prioritize compounds for synthesis and testing. nih.govresearchgate.net

    Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to understand the relationship between chemical structure and biological activity, guiding the design of more potent compounds. benthamdirect.com

    Pharmacophore Modeling: Creating pharmacophore models based on known active compounds can be used to virtually screen large compound databases for new hits.

    In Silico ADMET Prediction: Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to identify candidates with favorable drug-like properties early in the discovery process. nih.govnih.gov

    Chemogenomics and Systems Biology: Connecting compound structures to biological data on a large scale can provide valuable insights.

    Chemogenomics Libraries: Including derivatives in curated chemogenomics libraries for systematic screening can help to identify novel targets and understand polypharmacology. nih.gov

    'Omics' Technologies: Using proteomics, metabolomics, or transcriptomics to analyze the effects of lead compounds on cellular systems can help to elucidate their mechanism of action and identify potential biomarkers.

    By embracing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the discovery of the next generation of innovative medicines.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for preparing enantiomerically pure (R)-N-(Piperidin-3-yl)acetamide?

    • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric synthesis. For example, enantiomeric purity can be achieved by coupling (R)-piperidin-3-amine with activated acetyl donors (e.g., acetyl chloride) under controlled pH (7–9) to avoid racemization. Chiral derivatization agents like (S)-(-)-1-phenylethylamine can resolve enantiomers via diastereomeric salt formation, followed by recrystallization . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) optimizes yield and reduces side products in analogous acetamide derivatives .

    Q. Which analytical techniques are critical for characterizing this compound?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity and stereochemistry. Variable-temperature NMR (e.g., 298–323 K) identifies dynamic conformational changes .
    • LC-MS : Validates molecular weight (e.g., [M+H]+ = 157.1) and detects impurities. Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for optimal separation .
    • X-ray Diffraction : Resolves absolute configuration and crystal packing. For derivatives, synchrotron radiation improves resolution of piperidine ring puckering .

    Q. How can researchers assess the pharmacological potential of this compound?

    • Methodological Answer :

    • In vitro assays : Use MTT or Mosmann’s cytotoxicity assays (e.g., IC50_{50} values against cancer cell lines) .
    • Molecular docking : Screen against targets like kinases or GPCRs using AutoDock Vina. For example, docking acetamide derivatives into Galectin-3’s carbohydrate-binding domain reveals binding affinity trends .
    • ADME profiling : Employ Caco-2 permeability assays and hepatic microsome stability tests (e.g., 1 µM compound, 30-min incubation) .

    Advanced Research Questions

    Q. How can enantiomeric excess (ee) of this compound be quantified experimentally?

    • Methodological Answer :

    • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) at 1 mL/min. Retention time differences between (R)- and (S)-enantiomers indicate ee .
    • Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm (n→π* transitions). Calibrate with standard (R)-enantiomer to calculate ee via ellipticity ratios .

    Q. What conformational dynamics influence the biological activity of this compound?

    • Methodological Answer :

    • Variable-Temperature NMR : At 298–323 K, analyze 3^3J coupling constants to quantify chair-to-boat transitions in the piperidine ring .
    • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER force field) to identify dominant conformers. Compare with X-ray data to validate ligand-protein interactions (e.g., hydrogen bonding with Galectin-3) .

    Q. How do structural modifications to this compound affect its target selectivity?

    • Methodological Answer :

    • SAR Studies : Synthesize analogs with substituents at the piperidine nitrogen (e.g., methyl, benzyl) or acetamide carbonyl (e.g., trifluoroacetyl). Test against panels of receptors (e.g., 5-HT3_3, σ1) via radioligand displacement assays. For example, N-methylation increases CNS penetration but reduces solubility .
    • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using linear regression models .

    Q. What mechanistic insights explain this compound’s interaction with neurological targets?

    • Methodological Answer :

    • STD NMR : Saturate protein (e.g., Galectin-3) at 0.5–1 mM and monitor ligand epitope mapping. Strong NOEs between acetamide protons and protein residues indicate binding hotspots .
    • Crystallography : Co-crystallize with human carbonic anhydrase II (PDB ID: 3KSX) to resolve hydrogen bonds (e.g., NH…O=C interactions) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.